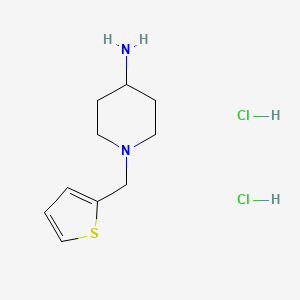

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

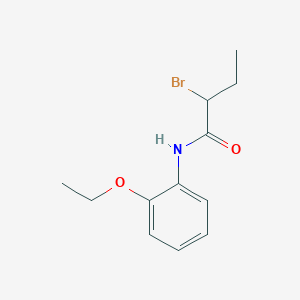

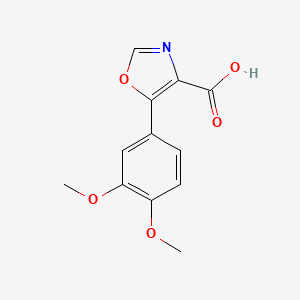

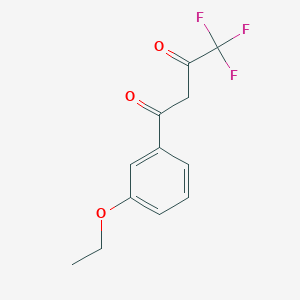

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2S and a molecular weight of 269.23 . It is also known as T2AMP.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,13H,3-6,8,11H2 . This indicates that the compound contains a piperidine ring with a thiophen-2-ylmethyl group attached to it.It is stored at temperatures between 2 and 8 degrees Celsius . The physical form of the compound is not specified in the search results.

Applications De Recherche Scientifique

Anticancer Properties

Research on structurally similar compounds to 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride has shown promising anticancer activity. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and tested for their antiproliferative properties against various human cancer cell lines such as T-47D (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some compounds exhibited significant growth inhibitory effects, comparable to the standard drug paclitaxel, suggesting potential applications in cancer therapy (Harishkumar et al., 2018).

Synthesis and Chemical Reactivity

Studies on thiophene derivatives involving amine-induced ring-opening reactions have provided valuable insights into the chemical reactivity and potential synthetic applications of thiophene-based compounds. The amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, for example, has been explored for the preparation of silyl-substituted dienes, offering a method for generating complex molecules from simpler thiophene structures (Gronowitz et al., 1994).

Nucleophilic Addition Reactions

The nucleophilic addition of amines to silyl- and germyl-substituted thiophene 1,1-dioxides has been investigated to understand the reactivity patterns of such systems. This research has shown that the addition reactions are influenced by the thiophene 1,1-dioxide structure, the basicity of the amine, and the solvent nature, offering insights into designing reaction conditions for specific outcomes (Lukevics et al., 2000).

Electronic and Structural Analysis

The study of 6-oxopiperidine-2-carboxylic acid derivatives, which share a core structural motif with 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride, has contributed to understanding the electronic structure and molecular interactions in thiophene-containing compounds. Research in this area has highlighted the significance of O-H...O and C-H...O interactions in stabilizing molecular structures and forming crystal networks (Vrabel et al., 2014).

Propriétés

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXJLLSINHSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)